

(S)-1-Phenylpropan-2-ol (CAS: 1517-68-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-Phenylpropan-2-ol

Cat. No.: B073261

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Phenylpropan-2-ol, a chiral alcohol with the CAS number 1517-68-6, is a versatile and valuable building block in modern organic synthesis. Its stereospecific structure makes it a crucial intermediate in the preparation of a wide array of pharmaceuticals, agrochemicals, and fragrances.^[1] The precise spatial arrangement of the hydroxyl and phenyl groups allows for the creation of complex, stereochemically defined molecules, a critical aspect in the development of effective and safe therapeutic agents. This technical guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, analytical techniques, and applications of **(S)-1-Phenylpropan-2-ol**.

Physicochemical Properties

(S)-1-Phenylpropan-2-ol is a colorless to almost colorless, clear liquid with a characteristic aromatic odor.^{[1][2]} A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	1517-68-6	[2][3]
Molecular Formula	C ₉ H ₁₂ O	[2][3]
Molecular Weight	136.19 g/mol	[2][3]
Appearance	Clear, colorless to almost colorless liquid	[1][2]
Boiling Point	95-97 °C at 11 mmHg	[1][2]
Density	0.993 g/mL at 20 °C	[1][2]
Refractive Index (n _{20/D})	1.521	[1][2]
Flash Point	85 °C	[1][2]
Optical Activity ([α] _{20/D})	+41 ± 1°, c = 5.3% in benzene	[2]
pKa	15.24 ± 0.20 (Predicted)	[1][2]
Solubility	Soluble in many organic solvents like ethanol and ether.	[1]

Synthesis of (S)-1-Phenylpropan-2-ol

The enantioselective synthesis of **(S)-1-Phenylpropan-2-ol** is of paramount importance to ensure the desired biological activity of the final product. The primary precursor for its synthesis is 1-phenylpropan-2-one. Both chemical and biocatalytic methods have been developed for this asymmetric reduction.

Chemical Synthesis

A common laboratory-scale method for the synthesis of 1-phenylpropan-2-ol (as a racemic mixture) involves the reduction of 1-phenylpropan-2-one using a chemical reducing agent like sodium borohydride. To obtain the desired (S)-enantiomer, chiral catalysts are employed in asymmetric hydrogenation reactions.

Experimental Protocol: Reduction of 1-Phenylpropan-2-one with Sodium Borohydride

This protocol describes the synthesis of 1-phenylpropan-2-ol. To achieve enantioselectivity, a chiral reducing agent or catalyst would be necessary.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 30.0 g of 1-phenylpropan-2-one in 500 ml of methanol.
- **Cooling:** Place the flask in an ice bath to cool the solution.
- **Addition of Reducing Agent:** Slowly add 10.0 g of sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- **Reaction:** Continue stirring the mixture for 4 hours, allowing it to slowly warm to room temperature.
- **Work-up:**
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Partition the residue between 100 ml of water and 200 ml of chloroform.
 - Separate the organic layer.
- **Purification:**
 - Dry the organic phase over anhydrous magnesium sulfate (MgSO_4).
 - Filter the drying agent.
 - Evaporate the chloroform to yield 1-phenylpropan-2-ol as a colorless oil (yield: ~26.4 g).^[4]

Biocatalytic Synthesis

Biocatalysis offers a green and highly enantioselective alternative for the synthesis of **(S)-1-Phenylpropan-2-ol**. This method utilizes whole microbial cells or isolated enzymes, such as alcohol dehydrogenases (ADHs), to catalyze the asymmetric reduction of 1-phenylpropan-2-one.

Experimental Protocol: Biocatalytic Reduction using *Rhodococcus erythropolis*

This protocol provides a general framework for the whole-cell biocatalytic reduction. Optimization of parameters such as cell density, substrate concentration, and reaction time is crucial for achieving high yield and enantiomeric excess.

- Cultivation of Biocatalyst:
 - Prepare a suitable growth medium (e.g., Luria-Bertani broth) and inoculate it with *Rhodococcus erythropolis*.
 - Incubate the culture under appropriate conditions (e.g., 30 °C, 200 rpm) until the desired cell density is reached.
- Biotransformation:
 - Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0).
 - Add 1-phenylpropan-2-one to the cell suspension. A co-solvent like glucose can be added to facilitate cofactor regeneration.
 - Incubate the reaction mixture under controlled conditions (e.g., 30 °C, 200 rpm).
- Monitoring and Work-up:
 - Monitor the progress of the reaction by periodically analyzing samples using gas chromatography (GC).
 - Once the reaction is complete, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).
- Purification:
 - Dry the organic extract over a drying agent.
 - Remove the solvent to obtain the crude product.
 - Purify the **(S)-1-Phenylpropan-2-ol** using column chromatography if necessary.

Analytical Methods

The analysis of **(S)-1-Phenylpropan-2-ol** is critical for determining its purity and enantiomeric excess. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Chiral Gas Chromatography (GC)

Experimental Protocol: Enantiomeric Excess Determination by Chiral GC-FID

- **Instrumentation:** A gas chromatograph equipped with a Flame Ionization Detector (FID).
- **Column:** A chiral capillary column, such as one with a β -cyclodextrin-based stationary phase.
- **Carrier Gas:** Helium or Hydrogen at a constant flow rate.
- **Injector and Detector Temperatures:** Typically set at 250 °C and 300 °C, respectively.
- **Oven Temperature Program:** An initial temperature of around 100 °C, held for a few minutes, followed by a temperature ramp (e.g., 5 °C/min) to a final temperature of approximately 180 °C.
- **Sample Preparation:** Dilute the sample in a suitable solvent (e.g., hexane or isopropanol).
- **Analysis:** Inject a small volume of the prepared sample. The two enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Enantiomeric Purity Analysis by Chiral HPLC-UV

- **Instrumentation:** An HPLC system with a UV detector.
- **Column:** A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

- **Mobile Phase:** A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) in an isocratic elution mode. The exact ratio will depend on the column and may require optimization.
- **Flow Rate:** Typically 0.5 - 1.0 mL/min.
- **Detection:** UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
- **Sample Preparation:** Dissolve the sample in the mobile phase.
- **Analysis:** Inject the sample. The enantiomers will be separated based on their differential interaction with the chiral stationary phase, and their peak areas can be used to calculate the enantiomeric excess.

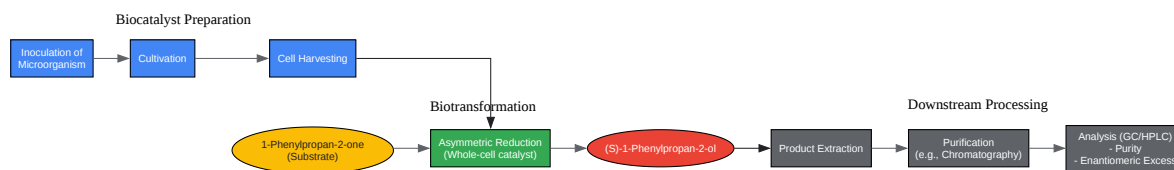
Applications in Drug Development

The chirality of **(S)-1-Phenylpropan-2-ol** is fundamental to its application as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The specific stereochemistry is often essential for the desired pharmacological activity and can significantly impact the drug's efficacy and safety profile. It serves as a key intermediate in the production of certain analgesics and anti-inflammatory drugs.^[5]

Visualizations

Biocatalytic Synthesis Workflow

The following diagram illustrates the general workflow for the biocatalytic synthesis of **(S)-1-Phenylpropan-2-ol** from 1-phenylpropan-2-one using a whole-cell biocatalyst.

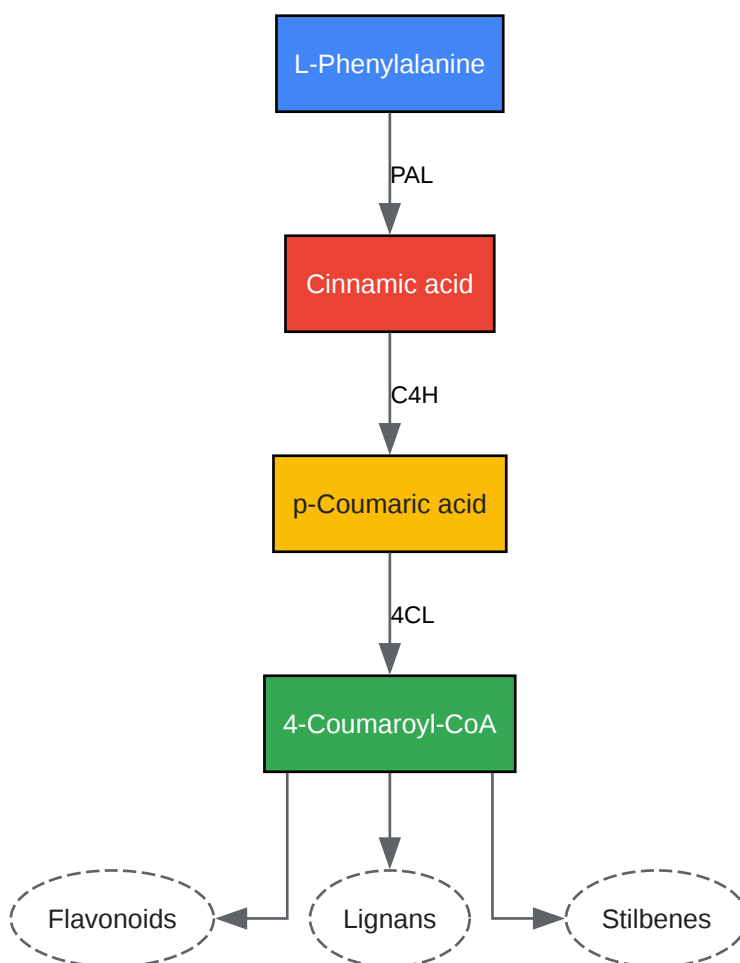


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Caption: Workflow for biocatalytic synthesis.

Phenylpropanoid Biosynthesis Pathway

While **(S)-1-Phenylpropan-2-ol** is not a direct product, the phenylpropanoid pathway is a fundamental biological route for the synthesis of a vast array of aromatic compounds in plants, starting from the amino acid phenylalanine. This provides a broader biological context for the synthesis of phenyl-containing molecules.



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Caption: Simplified phenylpropanoid pathway.

Conclusion

(S)-1-Phenylpropan-2-ol is a chiral intermediate of significant industrial importance. The development of efficient and highly selective synthetic methods, particularly biocatalytic routes, has been crucial for its application in the pharmaceutical and other fine chemical industries. A thorough understanding of its properties and the availability of robust analytical methods are essential for ensuring the quality and efficacy of the final products derived from this versatile building block.

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- To cite this document: BenchChem. [(S)-1-Phenylpropan-2-ol (CAS: 1517-68-6): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073261#s-1-phenylpropan-2-ol-cas-number-1517-68-6]

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